molecular formula C14H11BrINO2 B12601062 4-Bromo-2-iodo-6-[(3-methoxyanilino)methylidene]cyclohexa-2,4-dien-1-one CAS No. 649560-36-1

4-Bromo-2-iodo-6-[(3-methoxyanilino)methylidene]cyclohexa-2,4-dien-1-one

Cat. No.: B12601062
CAS No.: 649560-36-1
M. Wt: 432.05 g/mol
InChI Key: ODVNAUYNDAGKEK-UHFFFAOYSA-N
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Description

4-Bromo-2-iodo-6-[(3-methoxyanilino)methylidene]cyclohexa-2,4-dien-1-one is a complex organic compound characterized by the presence of bromine, iodine, and methoxyaniline groups attached to a cyclohexa-2,4-dien-1-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-iodo-6-[(3-methoxyanilino)methylidene]cyclohexa-2,4-dien-1-one typically involves multi-step organic reactionsThe reaction conditions often require the use of specific solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes impurities.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-iodo-6-[(3-methoxyanilino)methylidene]cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted cyclohexa-2,4-dien-1-one derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromo-2-iodo-6-[(3-methoxyanilino)methylidene]cyclohexa-2,4-dien-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Bromo-2-iodo-6-[(3-methoxyanilino)methylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-iodo-6-[(3-methoxyanilino)methylidene]cyclohexa-2,4-dien-1-one is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a broader range of applications and versatility in chemical synthesis.

Properties

CAS No.

649560-36-1

Molecular Formula

C14H11BrINO2

Molecular Weight

432.05 g/mol

IUPAC Name

4-bromo-2-iodo-6-[(3-methoxyphenyl)iminomethyl]phenol

InChI

InChI=1S/C14H11BrINO2/c1-19-12-4-2-3-11(7-12)17-8-9-5-10(15)6-13(16)14(9)18/h2-8,18H,1H3

InChI Key

ODVNAUYNDAGKEK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N=CC2=C(C(=CC(=C2)Br)I)O

Origin of Product

United States

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